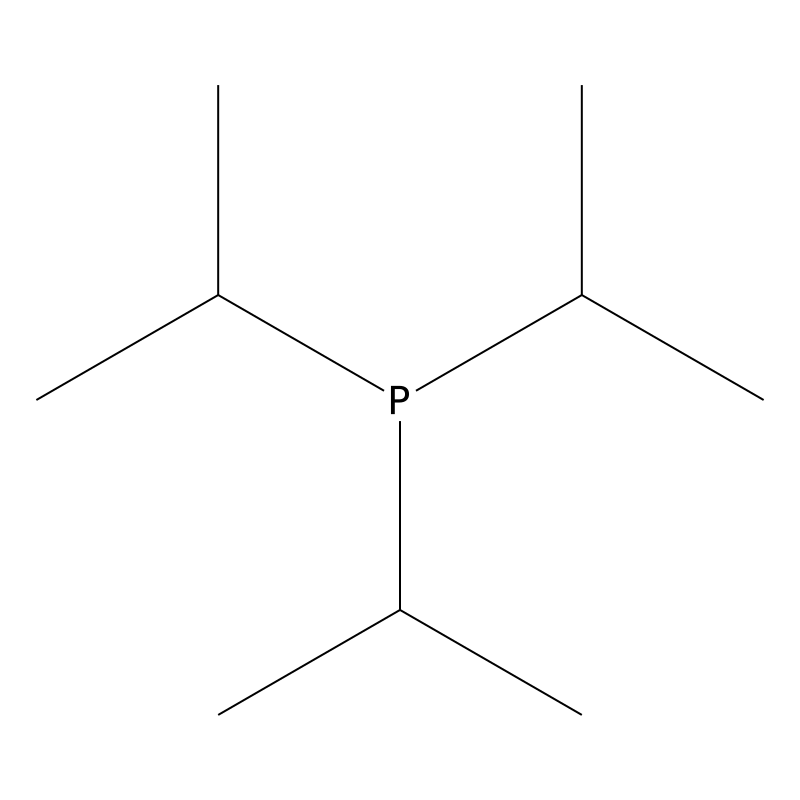

Triisopropylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand in Organometallic Chemistry

TIP acts as a ligand, donating a lone pair of electrons to a metal center. This forms coordination complexes with various transition metals like nickel, palladium, and rhodium. These complexes are employed as catalysts in organic synthesis for reactions like hydrogenation, hydroformylation, and cross-coupling reactions. These reactions are crucial for the formation of complex organic molecules with specific functionalities.

Base in Organic Synthesis

TIP functions as a mild Brønsted-Lowry base due to the lone pair on the phosphorus atom. This property makes it useful for deprotonation reactions, where it removes a weakly acidic proton from a molecule to initiate various organic transformations. For instance, TIP can be used in the deprotonation of alkynes to generate carbenes, highly reactive species used in C-H insertion reactions [].

Study of Nucleophilic Substitution Reactions

TIP serves as a model nucleophile in mechanistic studies of nucleophilic substitution reactions. Its well-defined structure and reactivity allow scientists to understand how different substrates react with nucleophiles. This knowledge is fundamental for designing and predicting reaction outcomes in organic chemistry.

Synthesis of Phosphine Ligands

TIP itself can be a starting material for the synthesis of more complex phosphine ligands with specific functionalities. By modifying the isopropyl groups attached to the phosphorus atom, researchers can create phosphine ligands with tailored electronic and steric properties, leading to catalysts with improved activity and selectivity for targeted reactions.

Triisopropylphosphine is an organophosphorus compound with the molecular formula . It is characterized by three isopropyl groups attached to a phosphorus atom, making it a bulky phosphine. This structure contributes to its unique reactivity and solubility properties, which are valuable in various chemical applications. The compound is flammable and corrosive, necessitating careful handling in laboratory settings .

Triisopropylphosphine poses significant safety hazards due to its:

- Pyrophoricity: It ignites upon contact with air, requiring rigorous handling under inert atmosphere <sup>[2]</sup>.

- Toxicity: It is acutely toxic upon inhalation, ingestion, or skin contact. Proper personal protective equipment (PPE) is mandatory when working with Pi-Pr3 <sup>[2]</sup>.

- Reactivity: It reacts violently with water and strong oxidizing agents <sup>[2]</sup>.

Triisopropylphosphine can be synthesized through several methods:

- Alkylation of Phosphorus Compounds: The most common method involves the reaction of phosphorus trichloride with isopropyl alcohol in the presence of a base, leading to the formation of triisopropylphosphine.

- Reduction Reactions: It can also be produced by reducing phosphine oxides or chlorides using lithium aluminum hydride or other reducing agents .

Triisopropylphosphine has diverse applications in organic synthesis and catalysis:

- Catalyst in Organic Reactions: It serves as a ligand in various catalytic transformations, including hydrogenation and cross-coupling reactions.

- Reducing Agent: Its ability to donate electrons makes it useful as a reducing agent in organic synthesis.

- Ligand for Metal Complexes: Triisopropylphosphine is often employed as a ligand in coordination chemistry to stabilize metal complexes .

Interaction studies involving triisopropylphosphine focus on its role as a ligand in metal complexes. Research indicates that its steric bulk and electronic properties influence the reactivity and stability of these complexes. For example, its interaction with ruthenium has been studied extensively, revealing insights into catalytic mechanisms and product formation .

Triisopropylphosphine shares structural similarities with other phosphines but exhibits unique properties due to its bulky isopropyl groups. Here are some comparable compounds:

| Compound | Structure Type | Key Features |

|---|---|---|

| Triphenylphosphine | Bulky Phosphine | High stability; used in organic synthesis |

| Triethylphosphine | Bulky Phosphine | Less sterically hindered; different reactivity |

| Diphenylphosphine | Bulky Phosphine | Forms stable complexes; used in coordination chemistry |

Uniqueness of Triisopropylphosphine:

- Its steric hindrance allows for selective reactions that may not occur with less bulky phosphines.

- It shows enhanced solubility in organic solvents compared to other phosphines like triphenylphosphine.

XLogP3

GHS Hazard Statements

H250 (97.73%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H314 (97.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive